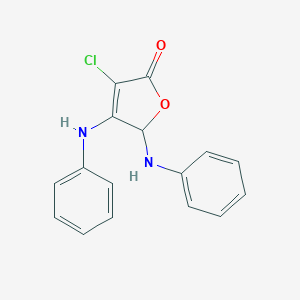![molecular formula C16H15BrN2O3 B259088 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B259088.png)
4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide, also known as BAY 43-9006, is a potent inhibitor of several protein kinases. It was first synthesized by Bayer Pharmaceuticals in 1999 and has since been extensively studied for its potential applications in cancer treatment.
作用机制
4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 inhibits several protein kinases by binding to the ATP-binding site of the kinase domain. It has been shown to inhibit RAF kinase by binding to the ATP-binding site and preventing the activation of the MAPK/ERK signaling pathway. This compound 43-9006 also inhibits VEGFR-2 and PDGFR-β by preventing the activation of the downstream signaling pathways that are involved in angiogenesis.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have several biochemical and physiological effects. It has been shown to inhibit tumor growth and angiogenesis in preclinical models of cancer. This compound 43-9006 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound 43-9006 has been shown to have anti-inflammatory effects by inhibiting the production of cytokines that are involved in the inflammatory response.
实验室实验的优点和局限性
4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 has several advantages for lab experiments. It is a potent inhibitor of several protein kinases, making it a useful tool for studying the role of these kinases in cancer and other diseases. This compound 43-9006 is also relatively easy to synthesize, making it readily available for use in lab experiments. However, this compound 43-9006 has some limitations for lab experiments. It has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results. In addition, this compound 43-9006 has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
未来方向
There are several future directions for the study of 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006. One potential direction is the development of new analogs of this compound 43-9006 with improved potency and selectivity for specific kinases. Another direction is the investigation of the role of this compound 43-9006 in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, the use of this compound 43-9006 in the treatment of other diseases, such as inflammatory disorders, may also be explored. Finally, the development of new methods for the delivery of this compound 43-9006 to tumors and other disease sites may also be an area of future research.
合成方法
The synthesis of 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 involves several steps, starting from 4-bromo-3-methylphenol. The first step is the protection of the phenolic hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. This is followed by the bromination of the aromatic ring with N-bromosuccinimide (NBS) to obtain 4-bromo-3-methylphenyl TBDMS ether. The next step involves the acylation of the protected phenol with 4-(dimethylamino)pyridine (DMAP) and acetyl chloride to obtain 4-bromo-3-methylphenyl TBDMS ether acetate. The final step is the deprotection of the TBDMS group with tetra-n-butylammonium fluoride (TBAF) and the coupling of the resulting phenol with 4-aminobenzoyl chloride to obtain this compound 43-9006.
科学研究应用
4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit several protein kinases, including RAF kinase, which plays a crucial role in the MAPK/ERK signaling pathway that is often dysregulated in cancer cells. This compound 43-9006 has also been shown to inhibit VEGFR-2 and PDGFR-β, which are involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients to growing tumors. Inhibition of these kinases by this compound 43-9006 can lead to the inhibition of tumor growth and angiogenesis.
属性
分子式 |
C16H15BrN2O3 |
|---|---|
分子量 |
363.21 g/mol |
IUPAC 名称 |
4-[[2-(4-bromo-3-methylphenoxy)acetyl]amino]benzamide |
InChI |
InChI=1S/C16H15BrN2O3/c1-10-8-13(6-7-14(10)17)22-9-15(20)19-12-4-2-11(3-5-12)16(18)21/h2-8H,9H2,1H3,(H2,18,21)(H,19,20) |
InChI 键 |
ZYERMKXMKAKYGV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N)Br |
规范 SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B259006.png)


![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-ethylbenzamide](/img/structure/B259010.png)
![5-[(4-Chlorophenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole](/img/structure/B259011.png)
![N-[4-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B259012.png)


![3-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B259016.png)

![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide](/img/structure/B259022.png)


![1,7,7-Trimethyl-3-({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methylene)bicyclo[2.2.1]heptan-2-one](/img/structure/B259027.png)